Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C16H21F2NO2 It is a piperidine derivative that features a tert-butyl ester group, two fluorine atoms, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate typically involves the reaction of 3,3-difluoro-4-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the ester, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: Employed in the development of biological probes for studying enzyme activity and receptor binding.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its structural similarity to bioactive piperidine derivatives.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate is not well-documented. its structural features suggest it may interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the phenyl group may facilitate interactions with hydrophobic pockets in proteins .
Comparison with Similar Compounds
- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The phenyl group can enhance hydrophobic interactions and potentially improve the compound’s pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO2/c1-15(2,3)21-14(20)19-10-9-13(16(17,18)11-19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTMBQYLRUYJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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